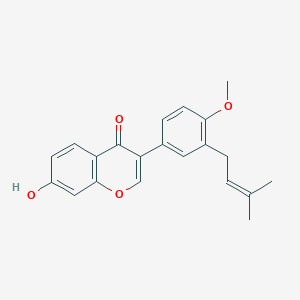
Imbricataflavone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Robustaflavone 7,4’,7’‘-trimethyl ether is a biflavonoid compound that is derived from robustaflavone. It is isolated from various plant species, including Selaginella doederleinii . This compound is known for its cytotoxic activity against human cancer cell lines . Biflavonoids like robustaflavone 7,4’,7’'-trimethyl ether are composed of two flavonoid units linked together, which contributes to their unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Robustaflavone 7,4’,7’'-trimethyl ether can be synthesized through the extraction of robustaflavone from plant sources such as Selaginella uncinata . The extraction process typically involves the use of solvents like ethanol (EtOH) to obtain the compound from the plant material. The structure and absolute configuration of the compound are established through extensive spectroscopic and circular dichroism analyses .
Industrial Production Methods: Industrial production of robustaflavone 7,4’,7’'-trimethyl ether involves the extraction of robustaflavone from plants followed by chemical modification to introduce the trimethyl ether groups. This process may include steps such as solvent extraction, purification, and methylation reactions to achieve the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Robustaflavone 7,4’,7’'-trimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of robustaflavone 7,4’,7’'-trimethyl ether include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of robustaflavone 7,4’,7’'-trimethyl ether depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while methylation reactions result in the formation of trimethyl ether derivatives.
Wissenschaftliche Forschungsanwendungen
Robustaflavone 7,4’,7’‘-trimethyl ether has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique biflavonoid structure and potential as a template for developing new therapeutic drugs . In biology and medicine, robustaflavone 7,4’,7’‘-trimethyl ether exhibits cytotoxic activity against human cancer cell lines, making it a promising candidate for anticancer research . Additionally, its anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects have been extensively studied . In the industry, robustaflavone 7,4’,7’'-trimethyl ether is explored for its potential use in natural product-based therapies and pharmacological research .
Wirkmechanismus
The mechanism of action of robustaflavone 7,4’,7’‘-trimethyl ether involves its interaction with various molecular targets and pathways. It has been shown to interfere with the ERK1-2/p38/NFκB signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and inflammation . Additionally, robustaflavone 7,4’,7’'-trimethyl ether modulates the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis . The compound also functions as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 .
Vergleich Mit ähnlichen Verbindungen
Robustaflavone 7,4’,7’‘-trimethyl ether is unique among biflavonoids due to its specific trimethyl ether modifications. Similar compounds include other biflavonoids such as hinokiflavone, ochnaflavone, and delicaflavone, which also exhibit significant biological activities . These compounds share structural similarities with robustaflavone 7,4’,7’'-trimethyl ether but differ in their specific functional groups and biological effects. For example, hinokiflavone is known for its anti-cancer properties and ability to modulate pre-mRNA splicing .
Eigenschaften
Molekularformel |
C33H24O10 |
|---|---|
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3 |
InChI-Schlüssel |
NLSFVXZLJDUWJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
Synonyme |
imbricataflavone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)





![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)


![8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one](/img/structure/B1254880.png)



![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)
